molecular formula C15H22N2O4 B1394111 Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate CAS No. 960401-42-7

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Cat. No.: B1394111
CAS No.: 960401-42-7
M. Wt: 294.35 g/mol
InChI Key: CYWSZTNZWXEFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-carboxylic Acids

Azetidine-2-carboxylic acids, analogs to Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate, have been synthesized for studying the influence of conformation on peptide activity. These azetidine derivatives serve as tools for investigating conformational effects in peptide-related research (Sajjadi & Lubell, 2008).

Development of Amide-Linked Ribonucleoside Dimers

In the study of nucleosides, tert-butyldimethylsilyl derivatives have been utilized to develop amide-linked dimers, which are key in the exploration of nucleoside analogs and their potential applications (Peterson et al., 1999).

Synthesis of Bifunctional Compounds

Tert-butyl azetidine derivatives have been synthesized as bifunctional compounds. These compounds provide a basis for further selective derivation, exploring chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Characterization of Schiff Base Compounds

Tert-butyl azetidine derivatives have been used in the synthesis and characterization of Schiff base compounds. These studies include spectroscopic methods and X-ray crystallographic analysis, contributing to the understanding of molecular structures and intramolecular hydrogen bonding (Çolak et al., 2021).

Synthesis of Dipeptide Nitroanilides

In peptide chemistry, tert-butyl azetidine derivatives have been used in the synthesis of dipeptide nitroanilides, extending to non-proteinogenic amino acids. This research contributes to the development of novel peptides and understanding their properties (Schutkowski et al., 2009).

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

Tert-butyl azetidine derivatives have been utilized in the synthesis of difluoromethylated quinazolic acid derivatives. This process involves intramolecular defluorinative cyclization, highlighting its potential as a building block for cyclic amino acids (Hao et al., 2000).

Mechanism of Action

Target of Action

It’s known that azetidine derivatives are widely used in medicinal chemistry and have been associated with various biological activities .

Mode of Action

It’s known that the compound is an important intermediate used in the synthesis of irak-4 inhibitors . IRAK-4 is a kinase involved in the signal transduction of innate immune responses, and its inhibition can be beneficial in treating autoimmune diseases.

Biochemical Pathways

The compound, as an intermediate, plays a crucial role in the synthesis of IRAK-4 inhibitors . These inhibitors can block the signal transduction of innate immune responses, affecting the biochemical pathways involved in inflammation and immune response.

Pharmacokinetics

The compound’s solubility in dmso, methanol, and water suggests that it may have good bioavailability .

Result of Action

The compound, as an intermediate in the synthesis of IRAK-4 inhibitors, contributes to the overall effect of these inhibitors. By inhibiting IRAK-4, these compounds can potentially suppress the innate immune response, which could be beneficial in the treatment of autoimmune diseases .

Action Environment

The compound’s stability and efficacy can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s efficacy can also be affected by factors such as pH and the presence of other substances in the environment.

Properties

IUPAC Name

tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(18)17-8-11(9-17)20-12-6-5-10(16)7-13(12)19-4/h5-7,11H,8-9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWSZTNZWXEFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676471
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960401-42-7
Record name tert-Butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 3-(2-methoxy-4-nitro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (210 g, 639 mmol) in THF (630 mL) and transfer with MeOH (1680 mL) to a stainless steel tank containing 10% palladium on carbon pre-wet with toluene. Hydrogenate the mixture on a Parr shaker for 2.5 h. Remove the catalyst by filtration through diatomaceous earth and rinse the solids with MeOH. Concentrate the filtrate in vacuo, and then co-evaporate the residue three times with heptane (500 mL each time) to obtain 190 g (99%) of the title compound as a tan solid which is used immediately in the next reaction. 1H NMR (300 MHz, CDCl3) δ: 6.48 (d, 1H, J=8.5), 6.30 (d, 1H, J=2.6), 6.17 (dd, 1H, J=2.4, 8.5), 4.77 (m, 1H), 4.19 (m, 2H), 4.04 (m, 2H), 3.81 (s, 3H), 3.59 (br s, 2H), 1.42 (s, 9H).
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Name
Quantity
1680 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(4-amino-2-methoxyphenoxy)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.